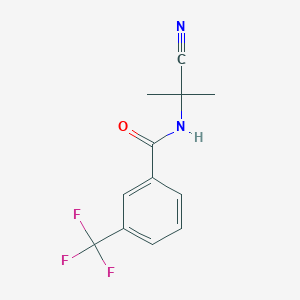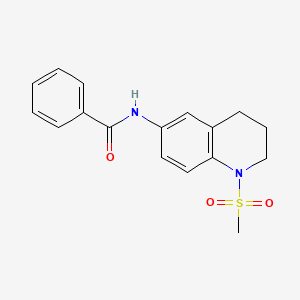![molecular formula C26H24N4O3S B3013065 3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115336-39-4](/img/structure/B3013065.png)
3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a sulfanyl group linked to a carbamoyl group, which is in turn linked to a phenyl ring. Another phenyl ring is attached to the imidazole ring via an amide linkage.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the imidazole ring might participate in acid-base reactions, while the carbamoyl group could be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique
Antiprotozoal Activity
3-[2-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide and its derivatives show promising antiprotozoal activity. In one study, related derivatives were tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited strong activity, with some showing even better results than metronidazole, a standard drug used for these parasites (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter Pylori Agents
Compounds based on a similar structure have been developed as potent anti-Helicobacter pylori agents. One study describes a set of compounds with potent and selective activities against this gastric pathogen. These compounds have low minimal inhibition concentration values against various clinically relevant H. pylori strains, including resistant ones (Carcanague et al., 2002).
Radiotracer Development
Derivatives of this compound have been explored for their potential as radiotracers. For example, in the development of [11C]L-159,884, a nonpeptide angiotensin II antagonist useful for imaging AT1 receptors, similar compounds were synthesized and tested (Hamill et al., 1996).
Leishmanicidal Activity
Another research focused on sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety, related to this compound, demonstrated significant leishmanicidal activity (Rodriguez et al., 2020).
Antibacterial and Antifungal Activity
Novel 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo(d)imidazole-5-yl)-3,4- dihydro-4- quinolinones, structurally related, have been synthesized and showed significant antibacterial and antifungal activity (Anisetti & Reddy, 2012).
Anti-Cancer Activity
Studies have also been conducted on the anti-cancer activity of metal ion complexes derived from compounds structurally similar to 3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide. These studies have shown promising results against certain cancer cell lines (Ghani & Alabdali, 2022).
Propriétés
IUPAC Name |
3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-2-33-23-13-11-21(12-14-23)28-24(31)18-34-26-27-15-16-30(26)22-10-6-7-19(17-22)25(32)29-20-8-4-3-5-9-20/h3-17H,2,18H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEMFKZGNPHUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

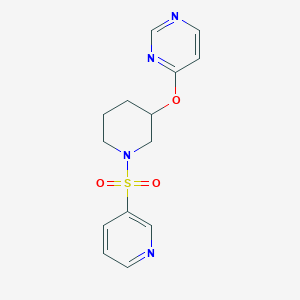
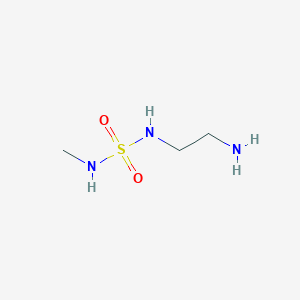
![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)


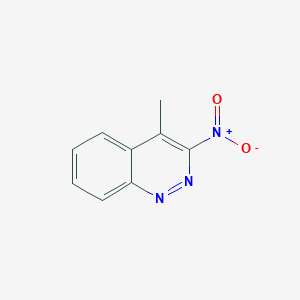



![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)
